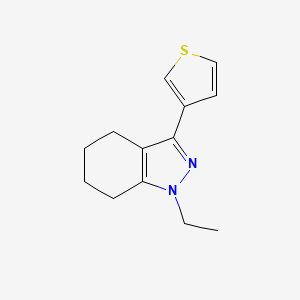

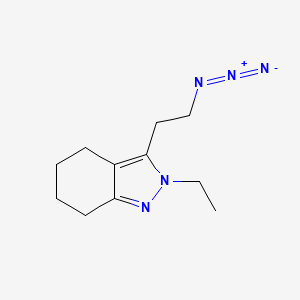

1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Overview

Description

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Synthesis and Derivative Development

Researchers have developed methods for synthesizing derivatives of indazole compounds, including those related to "1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole." These methods involve the reaction of different starting materials to create compounds with potential therapeutic applications. For example, the synthesis of N1- and N2-benzyl-3-(3-phenyl)indazoles derivatives, where variations in the substituents on the indazole ring were explored for their differentiation and proliferation activities on cancer cells (郭瓊文, 2006).

Biological Activities and Potential Therapeutic Applications

Anticancer Activity : Compounds derived from indazole have been screened for their anticancer properties. For instance, derivatives have shown selective antiproliferatory activities for breast cancer and leukemia cells, suggesting their potential as lead compounds for further research in cancer therapy (郭瓊文, 2006).

Antimicrobial and Antifungal Activity : Novel di-triazoles and 1,2,4-triazole derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antimicrobial and antifungal efficacy. These studies highlight the potential of such compounds in treating infections caused by various pathogens (Y. Ünver, Esra Düğdü, K. Sancak, M. Er, 2008).

Synthesis and Characterization : Efforts have been made to efficiently synthesize and characterize new 3-heteroaryl-1-functionalized 1H-indazoles, showcasing the versatility of these compounds in creating pharmacologically relevant molecules (A. Fraile, M. R. Martín, J. G. Ruano, J. Díaz, E. Arranz, 2011).

Antiplatelet and Antithrombotic Properties : Some derivatives have been identified for their potent inhibitory effects on platelet aggregation and thromboxane formation, suggesting their potential in the development of new antiplatelet and antithrombotic therapies (Hua-Sin Chen et al., 2008).

Mechanism of Action

Target of Action

Thiophene derivatives, a key structural component of this compound, are known to interact with a variety of biological targets due to their versatile nature .

Mode of Action

It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can include changes in cellular function .

Result of Action

It’s worth noting that thiophene derivatives are known to have a variety of effects at the molecular and cellular level .

Future Directions

Properties

IUPAC Name |

1-ethyl-3-thiophen-3-yl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-15-12-6-4-3-5-11(12)13(14-15)10-7-8-16-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVZPFQGAKGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)C(=N1)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479727.png)

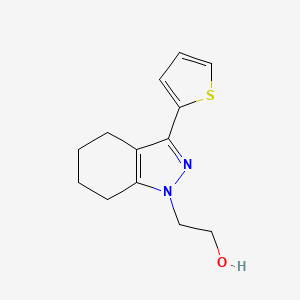

![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479729.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479731.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479732.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479734.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479736.png)

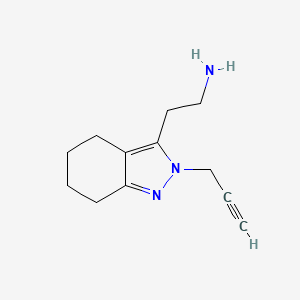

![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479737.png)

![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479740.png)